molecular formula C17H17N3OS2 B2472320 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034425-40-4

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2472320
CAS No.: 2034425-40-4
M. Wt: 343.46
InChI Key: RHFRUMVKCYGRFX-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound featuring a thiophene ring, a pyrazine ring, and a propanamide group

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-12-6-10-23-14(12)4-5-16(21)20-11-13-17(19-8-7-18-13)15-3-2-9-22-15/h2-3,6-10H,4-5,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRUMVKCYGRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Attachment of the pyrazine ring: The pyrazine ring can be introduced via nucleophilic substitution or coupling reactions.

    Formation of the propanamide group:

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions (e.g., reflux, inert atmosphere).

Scientific Research Applications

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: It can be used in biochemical assays to study its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide include other thiophene and pyrazine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For example:

    Thiophene derivatives: Compounds like 2-acetylthiophene or 3-bromothiophene.

    Pyrazine derivatives: Compounds like 2,3-dimethylpyrazine or 2,5-dimethylpyrazine.

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse applications in various scientific fields.

Biological Activity

3-(3-methylthiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound's IUPAC name indicates a structure that includes thiophene and pyrazine moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the thiophene ring : This is achieved through cyclization reactions starting from suitable precursors.
  • Attachment of the pyrazine ring : Introduced via nucleophilic substitution or coupling reactions.
  • Formation of the propanamide group : Finalizing the structure through amide bond formation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The mechanism may involve:

  • Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzyme activities, potentially leading to therapeutic effects in conditions like cancer.
  • Receptor modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways involved in disease processes.

Biological Studies

Recent studies have explored the compound's potential as a therapeutic agent. For instance:

  • Antitumor Activity : Research indicates that compounds with similar structural features exhibit significant antitumor effects by inhibiting key metabolic pathways in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown promise against various bacterial strains, suggesting potential applications in treating infections.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
3-Methylthiophen Derivative AEnzyme inhibitor (MDH1 and MDH2)
Pyrazine Derivative BAntitumor efficacy in xenograft models
Thiophene Derivative CAntimicrobial activity against Gram-positive bacteria

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated the compound's effect on HCT116 colorectal cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
    • The mechanism was linked to the compound's ability to disrupt mitochondrial respiration and alter metabolic pathways.
  • Enzyme Inhibition Study :
    • Research on related compounds showed dual inhibition of malate dehydrogenase (MDH1 and MDH2), suggesting a valuable platform for developing novel cancer therapeutics targeting metabolic pathways.

Comparison with Similar Compounds

The unique combination of thiophene and pyrazine rings in this compound differentiates it from other derivatives, which may lack specific functional groups or exhibit different biological profiles. For example:

Compound TypeStructural FeaturesNotable Activities
Thiophene DerivativesVarying substituents on thiophene ringAntimicrobial, anti-inflammatory
Pyrazine DerivativesDifferent pyrazine substitutionsAntitumor, neuroprotective

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